ethyl 4-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
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Overview
Description
Ethyl 4-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. These heterocyclic structures are known for their diverse pharmacological activities and are often used in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-TsOH (para-toluenesulfonic acid) . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or disruption of cellular processes. For example, it may inhibit carbonic anhydrase by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolo-thiadiazine core and exhibit similar pharmacological activities.
Pyridinyl-triazoles: Compounds with a pyridine ring fused to a triazole ring, known for their biological activities.
Properties
CAS No. |
154149-69-6 |
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Molecular Formula |
C16H13N5OS |
Molecular Weight |
323.4g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-2-22-13-7-5-11(6-8-13)15-20-21-14(18-19-16(21)23-15)12-4-3-9-17-10-12/h3-10H,2H2,1H3 |
InChI Key |
JBPUTKVOSWJTTD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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